6-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
6-Methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS: 1081119-83-6) is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a methyl group at position 6 and a 1,2,4-oxadiazol-5-yl moiety at position 2. The oxadiazole ring is further substituted with a 3,4,5-trimethoxyphenyl group. Its molecular formula is C₂₁H₁₉N₃O₅, with a molecular weight of 393.4 g/mol and a polar surface area influenced by hydrogen bond acceptors (N and O atoms) .
Properties
IUPAC Name |
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-15-13(7-11)18(25)14(10-22-15)21-23-20(24-29-21)12-8-16(26-2)19(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKORWOPPQQVKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
The molecular formula of this compound is with a molecular weight of approximately 387.39 g/mol. The compound features a quinoline core substituted with an oxadiazole moiety and a trimethoxyphenyl group, which is believed to contribute to its biological activities.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that certain quinoline derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 8.31 | Induction of apoptosis |
| Compound 2 | HCT116 | 2.56 | Inhibition of tumor growth |
| Compound 3 | RKO | 3.67 | Autophagy pathway modulation |
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has also been extensively studied. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. A notable finding was that derivatives showed effectiveness against drug-resistant strains such as MRSA and VRE .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli (Gram-negative) | 16 µg/mL |
| Compound B | S. aureus (Gram-positive) | 8 µg/mL |
The mechanisms underlying the biological activities of this class of compounds often involve the induction of apoptosis in cancer cells and disruption of bacterial cell division mechanisms. For instance, quinoline derivatives can inhibit GTPase activity and interfere with the assembly of FtsZ protein, crucial for bacterial cell division .
Case Studies
Several studies have highlighted the effectiveness of quinoline derivatives in preclinical models:
- Antitumor Efficacy : In vivo studies demonstrated that certain quinoline derivatives significantly reduced tumor size in mouse models when administered at specific dosages .
- Antimicrobial Testing : A comparative study evaluated various quinoline compounds against standard antibiotics and found that some exhibited superior antibacterial activity against resistant strains .
Chemical Reactions Analysis
Nucleophilic Substitution
The oxadiazole substituent may participate in substitution reactions at its 5-position (para to the oxygen atom). For example:
-
Alkylation : Reaction with alkyl halides under basic conditions to introduce alkyl groups.
-
Amination : Reaction with amines to form substituted oxadiazoles .
Example :
Oxidation/Reduction
Quinoline derivatives may undergo oxidative demethylation or reductive alkylation depending on substituents. For example:
-
Demethylation : Removal of methyl groups via strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Reduction of carbonyl groups to alcohols using NaBH₄ or LiAlH₄ .
Functional Group Transformations
The trimethoxyphenyl group may undergo reactions such as:
-
Demethylation : Hydrolysis of methoxy groups to phenolic -OH groups .
-
O-Methylation : Further methylation using methyl halides and bases .
Analytical Techniques
| Technique | Purpose |
|---|---|
| HPLC | Monitor reaction progress and purity |
| NMR | Confirm structural integrity (e.g., coupling constants in quinoline) |
| MS | Verify molecular weight and fragmentation patterns |
Biological Activity and Stability
While direct data for this compound is unavailable, structurally similar quinoline-oxadiazole hybrids (e.g., those in ) show:
-
Anticancer activity : Inhibition of cancer cell growth via enzyme modulation .
-
Stability : Resistance to hydrolysis due to aromatic rings and nitrogen-containing heterocycles.
Challenges and Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The table below compares the target compound with analogs sharing the 3,4,5-trimethoxyphenyl or 1,2,4-oxadiazole moieties:
Structural and Functional Insights
- Quinolinone vs.
- Oxadiazole vs. Thiadiazole/Imide Groups : The 1,2,4-oxadiazole in the target compound is more electron-deficient than thiadiazoles (e.g., ) but more stable than α,β-unsaturated imides (e.g., PL in ), balancing reactivity and metabolic stability.
- 3,4,5-Trimethoxyphenyl Substituent: This group is a hallmark of microtubule-targeting agents (e.g., Combretastatin A-4 derivatives ).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s calculated logP (~2.5–3.0) is higher than propanone derivatives (e.g., ) but lower than trifluoromethyl-substituted analogs (e.g., ), influencing membrane permeability.
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of precursor amidoximes, similar to methods in , but requires regioselective coupling of the trimethoxyphenyl group.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of quinolinone precursors with oxadiazole-forming reagents. Key steps include:
- Quinolinone Core Formation : Acid-catalyzed cyclization of substituted anilines with β-keto esters.
- Oxadiazole Ring Construction : Reaction of nitrile intermediates with hydroxylamine under reflux (ethanol, 80°C) .
- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% → 55% yield) . Monitor purity via HPLC with C18 columns (MeCN/H2O mobile phase) .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR peaks for quinolinone (δ 7.5–8.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) protons. Compare with analogs in (e.g., δ 12.85 ppm for NH in quinolinone) .
- X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Ensure R-factor < 0.05 .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assay on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines (IC values < 10 μM in ) .
- Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC ≤ 25 μg/mL for oxadiazole derivatives) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Investigate variables:
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Assay Conditions : Compare oxygen tension (normoxic vs. hypoxic) for compounds targeting HIF-1α .
- Metabolic Stability : Perform liver microsome assays (e.g., human CYP3A4 inhibition) to rule out rapid degradation .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM). Validate with analogs in (e.g., trimethoxyphenyl derivatives with IC < 1 μM) .
- QSAR Modeling : Apply CoMFA/CoMSIA to correlate logP values (2.5–3.5) with cytotoxicity .
Q. How to design experiments for in vivo toxicity profiling?
- Methodological Answer :
- Acute Toxicity : Dose mice (10–100 mg/kg) and monitor ALT/AST levels for hepatotoxicity (reference ’s LD > 200 mg/kg) .
- Genotoxicity : Conduct Ames test (±S9 metabolic activation) to assess mutagenic potential .
Q. What strategies mitigate synthetic by-products during scale-up?
- Methodological Answer :
- By-product Identification : Use LC-MS to detect dimers or oxidized species (e.g., m/z 650–700 range) .
- Purification : Optimize flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/CHCl) .
Key Research Gaps
- Mechanistic Studies : Lack of clarity on tubulin-binding vs. kinase inhibition (e.g., compare with ’s covalent kinase inhibitors) .
- Metabolite Identification : Untested Phase I/II metabolites (e.g., demethylation of trimethoxyphenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
